methyl 4-{[({5-[(furan-2-yl)(hydroxy)methyl]thiophen-2-yl}methyl)carbamoyl]formamido}benzoate
Description
Methyl 4-{[({5-[(furan-2-yl)(hydroxy)methyl]thiophen-2-yl}methyl)carbamoyl]formamido}benzoate is a structurally complex small molecule featuring:
- A benzoate ester core (methyl ester at position 4 of the benzene ring).
- Formamido-carbamoyl linkage, connecting the benzoate to a thiophen-2-ylmethyl group.
- Thiophene ring substituted at position 5 with a hydroxymethyl group attached to a furan-2-yl moiety.
Comparisons must rely on structurally analogous compounds.
Properties
IUPAC Name |
methyl 4-[[2-[[5-[furan-2-yl(hydroxy)methyl]thiophen-2-yl]methylamino]-2-oxoacetyl]amino]benzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18N2O6S/c1-27-20(26)12-4-6-13(7-5-12)22-19(25)18(24)21-11-14-8-9-16(29-14)17(23)15-3-2-10-28-15/h2-10,17,23H,11H2,1H3,(H,21,24)(H,22,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZJPXFAWFMZGZSB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)NC(=O)C(=O)NCC2=CC=C(S2)C(C3=CC=CO3)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18N2O6S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
414.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 4-{[({5-[(furan-2-yl)(hydroxy)methyl]thiophen-2-yl}methyl)carbamoyl]formamido}benzoate typically involves multi-step organic reactions. The process begins with the preparation of the furan and thiophene intermediates, followed by their coupling through amide bond formation. The final step involves esterification to introduce the methyl benzoate group. Common reagents used in these reactions include acyl chlorides, amines, and esterification agents under controlled conditions such as specific temperatures and pH levels.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
methyl 4-{[({5-[(furan-2-yl)(hydroxy)methyl]thiophen-2-yl}methyl)carbamoyl]formamido}benzoate can undergo various chemical reactions, including:
Oxidation: The furan and thiophene rings can be oxidized to form corresponding oxides.
Reduction: The compound can be reduced to modify the functional groups, such as converting carbonyl groups to alcohols.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and catalysts play a significant role in determining the outcome of these reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield furan and thiophene oxides, while reduction can produce alcohol derivatives.
Scientific Research Applications
methyl 4-{[({5-[(furan-2-yl)(hydroxy)methyl]thiophen-2-yl}methyl)carbamoyl]formamido}benzoate has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structural features.
Industry: Utilized in the development of advanced materials with specific properties, such as conductivity and stability.
Mechanism of Action
The mechanism of action of methyl 4-{[({5-[(furan-2-yl)(hydroxy)methyl]thiophen-2-yl}methyl)carbamoyl]formamido}benzoate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity, disruption of cellular processes, or induction of apoptosis in cancer cells.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues and Functional Group Analysis
Key structural analogs and their properties are summarized below:
Key Comparison Points
Heterocyclic Systems :
- The thiophene-furan-hydroxymethyl motif in the target compound is unique compared to analogs with single heterocycles (e.g., thiadiazole in , thiazole in ). This dual heterocyclic system may enhance π-π stacking interactions but reduce solubility compared to simpler analogs.
- The furan-hydroxymethyl group shares similarity with methyl [3-(phenylcarbamoyl)furan-2-yl]acetate , suggesting synthetic routes may involve carbamoylation or esterification.
Physical Properties :
- High melting points (e.g., 284°C for 5an ) in ureidoformamides are attributed to intermolecular H-bonding. The target compound’s formamido-carbamoyl groups likely confer similar thermal stability.
- Thiophene-containing compounds (e.g., 6l ) exhibit moderate melting points (125–128°C), indicating that the thiophene-furan system may lower thermal stability compared to purely aromatic systems.
Spectroscopic Data :
- NMR : Carbamoyl protons in 5an resonate at δ 10.2–10.5 ppm (1H NMR) , consistent with the target compound’s formamido group.
- HRMS : Analogs like 4f and 6l show precise molecular ion peaks ([M+H]+), a critical benchmark for confirming the target’s molecular weight (estimated ~450–500 Da).
Synthetic Routes :
- The benzoate ester could be synthesized via Fischer esterification, as seen in methyl 2-(4-bromophenyl)acetate .
- The thiophene-furan-hydroxymethyl moiety may require multi-step condensation, similar to the coupling of furan carbamoyls in .
Bioactivity Considerations: Triazoles (e.g., 6l ) and thiadiazoles (e.g., LS-03205 ) are often bioactive as enzyme inhibitors.
Biological Activity
Methyl 4-{[({5-[(furan-2-yl)(hydroxy)methyl]thiophen-2-yl}methyl)carbamoyl]formamido}benzoate is a complex organic compound that belongs to the class of thiophene and furan derivatives. These compounds have garnered attention due to their diverse biological activities, including anticancer, antibacterial, and anti-inflammatory properties. This article delves into the biological activity of this specific compound, supported by data tables, case studies, and relevant research findings.
Chemical Structure and Properties
The molecular formula of this compound can be represented as follows:
This compound features a complex structure with multiple functional groups that contribute to its biological activity.
Anticancer Activity
Research has shown that compounds with furan and thiophene moieties exhibit significant anticancer properties. For instance, derivatives of methyl-5-(hydroxymethyl)-2-furan carboxylate have been evaluated for their cytotoxic effects against various cancer cell lines. In one study, the IC50 values against HeLa cells were reported, demonstrating the potential of these compounds in cancer treatment.
Table 1: IC50 Values Against Cancer Cell Lines
| Compound | Cell Line | IC50 (µg/mL) |
|---|---|---|
| 8c | HeLa | 62.37 |
| 1 | HepG2 | 64.00 |
| 8a | Vero | 143.64 |
The presence of specific functional groups, such as amide linkages, has been correlated with increased anticancer activity, suggesting that structural modifications can enhance efficacy against cancer cells .
Antibacterial Activity
The antibacterial properties of this compound are noteworthy, particularly against Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values indicate its effectiveness in inhibiting bacterial growth.
Table 2: Antibacterial Activity
| Compound | Bacterial Strain | MIC (µg/mL) |
|---|---|---|
| 1 | Staphylococcus aureus | 500.00 |
| 8c | Escherichia coli | 250.00 |
| Bacillus subtilis | 250.00 |
These findings suggest that this compound could serve as a lead compound for developing new antibacterial agents .
Case Studies
- Cytotoxicity Studies : A series of derivatives were synthesized and tested for cytotoxicity against HeLa and HepG2 cell lines using the MTT assay. The results indicated that certain modifications significantly enhanced anticancer activity compared to the parent compound .
- Antimicrobial Efficacy : In vitro studies demonstrated that derivatives exhibited varying degrees of antimicrobial activity against pathogenic bacteria, with some compounds showing MIC values as low as 1 µg/mL against Staphylococcus aureus .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
